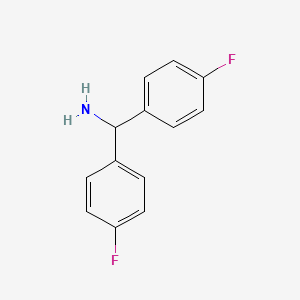

双(4-氟苯基)甲胺

描述

Bis(4-fluorophenyl)methanamine is a chemical compound that appears to be a central structure in a variety of research studies, particularly those focusing on the synthesis and evaluation of ligands for the dopamine transporter (DAT). This structure is often modified to create various analogues with potential therapeutic applications, such as treatments for cocaine abuse .

Synthesis Analysis

The synthesis of compounds related to bis(4-fluorophenyl)methanamine involves multiple steps, including acylation, hydride reduction, and direct alkylation. These methods have been employed to create a series of N-substituted analogues, which have shown to be effective dopamine uptake inhibitors . Additionally, the synthesis of novel polyimides derived from related diamine monomers demonstrates the versatility of this structure in creating materials with desirable properties such as solubility in organic solvents and thermal stability .

Molecular Structure Analysis

The molecular structure of bis(4-fluorophenyl)methanamine and its analogues is crucial for their interaction with the dopamine transporter. The introduction of various substituents can significantly affect the binding affinity and selectivity for DAT. For instance, the presence of a basic tropane nitrogen is essential for activity at the DAT, while nonbasic nitrogen-containing ligands are virtually inactive . The geometry of substituents also plays a role in the electronic properties and solubility of the compounds, as seen in fullerene bis-adducts .

Chemical Reactions Analysis

The chemical reactivity of bis(4-fluorophenyl)methanamine derivatives is explored in the context of their binding to the dopamine transporter. The introduction of different N-substituents has been shown to achieve a separation of binding affinities for DAT versus muscarinic m1 receptors, which is significant for the development of selective therapeutic agents . Furthermore, the synthesis of chiral piperazines from these derivatives has revealed that the configuration of the hydroxyl group can influence selectivity for DAT over the serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-fluorophenyl)methanamine-related compounds are tailored through structural modifications. For example, the synthesis of novel polyimides from related diamine monomers results in materials with high thermal stability and good mechanical properties . The redox properties of bis(4-methoxyphenyl)amino derivatives have been characterized, showing reversible redox waves and a red shift in the UV/VIS absorption spectrum . These properties are essential for the potential application of these compounds in various fields, including organic electronics and pharmacotherapy.

科学研究应用

药物分析

El-Sherbiny 等人 (2005) 的一项研究重点关注氟桂利嗪盐酸盐及其降解产物的分离,包括双(4-氟苯基)甲胺,使用胶束液相色谱法。该技术用于测定纯净形式和剂型中的氟桂利嗪,突出了双(4-氟苯基)甲胺在药物分析中的重要性 (El-Sherbiny 等人,2005)。

分子晶体中的相行为

Saito 等人 (1998) 研究了双(4-氟苯基)甲酮的热容,双(4-氟苯基)甲酮是与双(4-氟苯基)甲胺相关的化合物,强调了杂质如何显着影响分子晶体中的热行为和相变 (Saito 等人,1998)。

细胞成像和光细胞毒性

Basu 等人 (2014) 使用与双(4-氟苯基)甲胺相关的配体合成了铁(III)配合物。这些配合物在红光中显示出光细胞毒性,使其成为细胞成像和癌症治疗的潜在候选物 (Basu 等人,2014)。

神经系统研究中的配体亲和力

Prisinzano 等人 (2002) 探索了与双(4-氟苯基)甲胺在结构上相似的化合物的哌啶类似物与其与多巴胺转运体的结合亲和力。这项研究对于理解神经系统疾病和药物设计具有重要意义 (Prisinzano 等人,2002)。

抗癌特性

Ishak 等人 (2019) 的一项研究合成了一个新的芴衍生物,其结构与双(4-氟苯基)甲胺相关。他们检查了它的体外抗癌活性,为新癌症治疗的开发做出了贡献 (Ishak 等人,2019)。

化学反应性和配体形成

Bheemaraju 等人 (2012) 研究了双(亚氨基吡啶)配体的反应性,该配体与双(4-氟苯基)甲胺相关,与镍。他们的研究有助于我们了解金属配合物中的配体形成和化学反应性 (Bheemaraju 等人,2012)。

代谢研究

Lavrijsen 等人 (1992) 研究了氟桂利嗪的代谢,包括降解产物,如双(4-氟苯基)甲胺,在不同物种中。此类研究对于理解药物代谢和药代动力学至关重要 (Lavrijsen 等人,1992)。

材料合成和表征

Wang 等人 (2012) 在新型聚(芳醚砜)膜的合成中包括双(4-氟苯基)甲胺衍生物。这项研究对于开发在燃料电池中具有潜在应用的材料具有重要意义 (Wang 等人,2012)。

安全和危害

“Bis(4-fluorophenyl)methanamine” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

作用机制

Target of Action

Bis(4-fluorophenyl)methanamine is a complex compound that has been studied in the context of its interaction with DNA . It is part of a class of platinum(II)-based DNA intercalators . The primary targets of this compound are therefore the DNA molecules within cells .

Mode of Action

The compound interacts with DNA by intercalation, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, potentially inhibiting replication and transcription processes . The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

The biochemical pathways affected by Bis(4-fluorophenyl)methanamine are primarily those involved in DNA replication and transcription . By intercalating into the DNA structure, the compound can disrupt these processes, leading to downstream effects such as cell cycle arrest or apoptosis

Result of Action

The molecular and cellular effects of Bis(4-fluorophenyl)methanamine’s action are primarily related to its interaction with DNA . This can lead to disruption of normal cellular processes, potentially resulting in cell death . These effects can vary depending on the specific cell type and the concentration of the compound .

属性

IUPAC Name |

bis(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKGTUUHIURRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252426 | |

| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55095-27-7 | |

| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(4-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

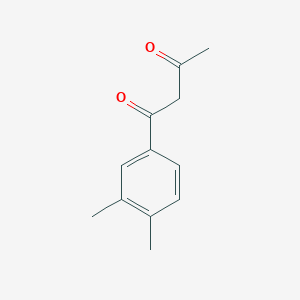

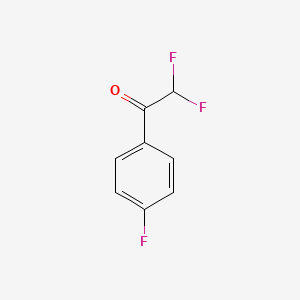

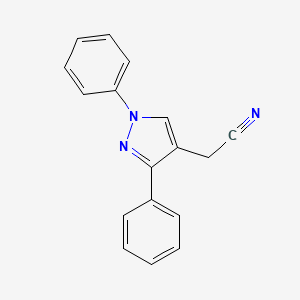

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)

![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)